molecular formula C8H12O B14656176 3-Ethenyl-3-methylcyclopentanone CAS No. 49664-66-6

3-Ethenyl-3-methylcyclopentanone

Cat. No.: B14656176
CAS No.: 49664-66-6
M. Wt: 124.18 g/mol
InChI Key: CBYHCZCGFCUJQT-UHFFFAOYSA-N
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Description

3-methyl-3-vinylcyclopentan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclopentane ring with a methyl group and a vinyl group attached to the same carbon atom, making it a substituted cyclopentane. The molecular formula for 3-methyl-3-vinylcyclopentan-1-one is C8H12O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3-vinylcyclopentan-1-one can be achieved through various methods. One common approach involves the conjugate addition of homoenolates to alkenes and alkynes, followed by condensation of the resulting enolate . Another method includes the formal [3+2] cycloadditions of vinyl cyclopropanes with enals, which allows for diastereo- and enantiocontrolled preparation of polysubstituted cyclopentanes .

Industrial Production Methods

Industrial production methods for 3-methyl-3-vinylcyclopentan-1-one are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3-vinylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The vinyl and methyl groups can participate in substitution reactions, leading to the formation of different substituted cyclopentanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated cyclopentanes.

Scientific Research Applications

3-methyl-3-vinylcyclopentan-1-one has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-3-vinylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring.

    3-methylcyclopentanone: A cyclopentane ring with a methyl group and a ketone functional group.

    3-vinylcyclopentanone: A cyclopentane ring with a vinyl group and a ketone functional group.

Uniqueness

3-methyl-3-vinylcyclopentan-1-one is unique due to the presence of both a methyl and a vinyl group on the same carbon atom of the cyclopentane ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

49664-66-6

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-ethenyl-3-methylcyclopentan-1-one

InChI

InChI=1S/C8H12O/c1-3-8(2)5-4-7(9)6-8/h3H,1,4-6H2,2H3

InChI Key

CBYHCZCGFCUJQT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C1)C=C

Origin of Product

United States

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